2'-Deoxyadenosine-1'-d Monohydrate

Enzymology Mechanistic biochemistry Purine nucleoside phosphorylase

2′-Deoxyadenosine-1′-d Monohydrate is a site-specifically deuterated purine deoxyribonucleoside engineered for quantitative LC-MS/MS and mechanistic enzymology. The single-deuterium incorporation at the anomeric 1′ position delivers a definitive +1 Da mass shift—eliminating endogenous analyte overlap that unlabeled 2′-deoxyadenosine cannot resolve. Unlike base-deuterated (8‑d) or poly-deuterated analogs that introduce retention-time bias and altered extraction recovery, this positional label ensures co-elution fidelity and matrix-matched quantification. It is the only isotopic variant capable of probing α‑deuterium kinetic isotope effects (k_H/k_D ≈ 1.04–1.05) at the C1′ anomeric carbon in purine nucleoside phosphorylases, nucleoside hydrolases, and DNA glycosylases. For NMR, site-specific 1′ deuteration selectively simplifies the sugar proton region. Procure this single-label standard to validate analytical methods and generate publishable mechanistic data without isotopic ambiguity.

Molecular Formula C₁₀H₁₄DN₅O₄
Molecular Weight 270.27
Cat. No. B1161136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-1'-d Monohydrate
Molecular FormulaC₁₀H₁₄DN₅O₄
Molecular Weight270.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Deoxyadenosine-1′-d Monohydrate: Technical Specifications and Procurement Classification


2′-Deoxyadenosine-1′-d Monohydrate (CAS unlabeled: 16373-93-6) is a stable isotope-labeled purine deoxyribonucleoside wherein a single deuterium atom is substituted at the 1′ position of the deoxyribose ring . The compound has molecular formula C₁₀H₁₄DN₅O₄ and molecular weight 270.27 g/mol [1]. It belongs to the class of site-specifically deuterated nucleosides used as internal standards for mass spectrometry, NMR spectroscopic probes, and mechanistic isotope effect studies in nucleic acid enzymology [2]. The monohydrate crystalline form requires refrigerated storage at 2–8°C to preserve isotopic integrity and prevent glycosidic bond hydrolysis . The single-deuterium incorporation at the anomeric 1′ position yields a nominal mass shift of +1 Da relative to the unlabeled 2′-deoxyadenosine monohydrate (MW 269.27 g/mol) .

Why 2′-Deoxyadenosine-1′-d Monohydrate Cannot Be Replaced by Unlabeled or Alternatively Labeled Analogs


Generic substitution with unlabeled 2′-deoxyadenosine monohydrate (CAS 16373-93-6) or alternative isotopic variants (e.g., 8‑d, 5′,5″‑d₂, 13C-labeled, or perdeuterated forms) introduces site-specific analytical and functional discrepancies that invalidate quantitative accuracy and mechanistic interpretation. Unlabeled compound fails entirely as an LC‑MS/MS internal standard due to identical m/z overlap with the endogenous analyte [1]. Alternative deuterated variants produce different mass shifts (e.g., 5′,5″‑d₂ adds +2 Da versus +1 Da for 1′-d) and may exhibit altered chromatographic retention times or extraction recoveries relative to the analyte, introducing systematic quantification bias . Site‑specific deuteration at the 1′ position is uniquely positioned to probe α‑deuterium kinetic isotope effects in enzymatic mechanisms involving distortion at the anomeric carbon, a capability absent in base‑deuterated (e.g., 8‑d) or poly‑deuterated analogs [2]. Selection of the incorrect isotopic label thus compromises both analytical method validation and mechanistic enzymology investigations.

2′-Deoxyadenosine-1′-d Monohydrate: Comparative Quantitative Evidence for Procurement Decisions


1′-Deuteration Enables α-Kinetic Isotope Effect Measurement for Active-Site Distortion Studies

Site-specific deuteration at the 1′ position of 2′-deoxyadenosine provides a unique α‑deuterium kinetic isotope effect (KIE) probe for investigating enzymatic catalysis involving distortion at the anomeric carbon. In contrast to base‑deuterated analogs (e.g., 8‑d) or poly‑deuterated derivatives (e.g., d13), which report on different reaction coordinates, the 1′-d label specifically interrogates the geometry change at the C1′ position [1]. For the structurally analogous substrate adenosine, the α‑deuterium KIE (k_H/k_D) for purine nucleoside phosphorylase–catalyzed phosphorolysis was measured as 1.047 ± 0.017, establishing that the vibrations associated with the C1′ hydrogen are loosened during the transition state for enzyme binding [2].

Enzymology Mechanistic biochemistry Purine nucleoside phosphorylase

Refrigerated Storage Stability Profile of 2′-Deoxyadenosine-1′-d Monohydrate

2′-Deoxyadenosine-1′-d Monohydrate requires storage at 2–8°C under refrigeration to maintain isotopic integrity and prevent glycosidic bond hydrolysis. This storage requirement is consistent with the unlabeled 2′-deoxyadenosine monohydrate, which is stable at 2–8°C but exhibits limited stability in solution even at −20°C . In contrast, perdeuterated analogs (e.g., 2′-deoxyadenosine‑d13) may be supplied as lyophilized solids without explicit refrigeration requirements, and 5′,5″‑d₂ variants are characterized primarily for metabolic labeling rather than long‑term storage stability [1].

Compound storage Stability studies Inventory management

Isotopic Purity Specifications Supporting LC‑MS/MS Quantification Without Cross‑Interference

2′-Deoxyadenosine-1′-d Monohydrate is supplied with isotopic enrichment specifications that support its primary application as a stable isotope‑labeled (SIL) internal standard for quantitative LC‑MS/MS analysis of endogenous 2′-deoxyadenosine. The +1 Da mass shift relative to unlabeled 2′-deoxyadenosine (MW 269.27 → 270.27 g/mol) enables distinct m/z channel monitoring without isobaric interference from the natural abundance M+1 isotopologue of the analyte . However, deuterium‑labeled internal standards may exhibit chromatographic retention time shifts and differential extraction recoveries compared to the non‑deuterated analyte, a phenomenon documented across multiple deuterated nucleoside applications and requiring method‑specific validation [1].

Analytical chemistry Quantitative bioanalysis Method validation

Positional Specificity Differentiates 1′-d Labeling from Alternative Deuterated 2′-Deoxyadenosine Variants

Among commercially available deuterated 2′-deoxyadenosine variants, the 1′-d label is one of multiple positional options, each serving distinct analytical purposes. Alternative commercially available deuterated forms include 8‑d (base‑deuterated, useful for probing base‑specific interactions), 5′,5″‑d₂ (sugar‑deuterated at the 5′ hydroxymethyl, enabling metabolic flux studies), and perdeuterated d13 (global labeling for maximal mass shift) . Solid‑state deuterium NMR studies have demonstrated that oligonucleotides incorporating [2″‑²H]‑2′-deoxyadenosine and [8‑²H]‑2′-deoxyadenosine enable separate investigation of sugar conformation and base ordering, respectively, confirming that labeling position dictates the structural or dynamic parameter accessible to measurement [1].

Isotope labeling strategy NMR spectroscopy Metabolic tracing

2′-Deoxyadenosine-1′-d Monohydrate: Primary Research Application Scenarios


Quantitative LC‑MS/MS Bioanalysis as a Stable Isotope‑Labeled Internal Standard

Use 2′-deoxyadenosine-1′-d monohydrate as a SIL internal standard for absolute quantification of endogenous 2′-deoxyadenosine in biological matrices (plasma, tissue homogenates, cell lysates) via LC‑MS/MS. The +1 Da mass shift enables distinct MRM channel monitoring without interference from the natural M+1 isotopologue of the unlabeled analyte . Validate co‑elution and matrix‑matched recovery due to potential deuterium‑induced retention time shifts documented for deuterated SIL internal standards [1].

α‑Deuterium Kinetic Isotope Effect Studies of Enzymatic Anomeric Carbon Distortion

Employ 2′-deoxyadenosine-1′-d as a site‑specific probe to measure α‑deuterium kinetic isotope effects in enzymes that catalyze reactions involving geometry change at the C1′ anomeric carbon, including purine nucleoside phosphorylases, nucleoside hydrolases, and DNA glycosylases. The 4–5% KIE magnitude (k_H/k_D ≈ 1.04–1.05) provides quantitative evidence for transition‑state loosening of C1′‑H vibrational modes [2]. The site‑specific label enables exclusive interrogation of anomeric distortion events, a capability not provided by base‑deuterated (8‑d) or poly‑deuterated (d13) analogs .

NMR Spectroscopic Probe of Sugar‑Backbone Conformation in Oligonucleotides

Incorporate 2′-deoxyadenosine-1′-d into synthetic oligonucleotides via phosphoramidite chemistry for NMR structural studies requiring selective spectral simplification at the sugar C1′ position [3]. Site‑specific deuteration eliminates the ¹H NMR signal at the 1′ position, reducing spectral crowding in the sugar proton region and enabling unambiguous assignment of neighboring resonances. This application leverages the differential utility of positional deuteration demonstrated in solid‑state deuterium NMR studies using [2″‑²H]‑ and [8‑²H]‑labeled 2′-deoxyadenosine [4].

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